molecular formula C32H32O14 B1668571 Chartreusin CAS No. 6377-18-0

Chartreusin

Katalognummer B1668571
CAS-Nummer: 6377-18-0
Molekulargewicht: 640.6 g/mol
InChI-Schlüssel: PONPPNYZKHNPKZ-RYBWXQSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chartreusin is an antibiotic originally isolated from the bacteria Streptomyces Chartreusis . It is chemically related to elsamitrucin, as the two share an aglycone chartarin structure . Both chartreusin and elsamitrucin were found to have anticancer activity .


Synthesis Analysis

The synthesis of Chartreusin involves pathway engineering of the chartreusin polyketide synthase, mutational synthesis, and molecular modeling . For the synthesis of the aglycones, improved synthetic avenues to substituted coumarin building blocks were established .


Molecular Structure Analysis

Chartreusin consists of fucose, digitalose, and an unusual bislactone aglycone, named chartarin . The unusual polycyclic aromatic aglycone, named chartarin, represents a key element for bioactivity .


Chemical Reactions Analysis

The final α-pyrone ring formation in Chartreusin biosynthesis uses flavin-activated oxygen as an oxidant . The oxidative rearrangement involves two successive C−C bond cleavage steps followed by lactonization .


Physical And Chemical Properties Analysis

Chartreusin has a molecular formula of C32H32O14 and an average mass of 640.588 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 945.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Cancer Research: Antitumor Activity

Chartreusin has been identified as an active agent against experimental tumors, including B16 melanoma and L1210 and P388 leukemia . Its biological and biochemical effects have been studied in mammalian cells, where it exhibits growth inhibitory properties. The compound’s ability to inhibit RNA synthesis significantly, which is a crucial process in cell proliferation, suggests its potential as a therapeutic agent in cancer treatment .

Cell Cycle Analysis: Effects on Cell Survival

The effects of Chartreusin on cell survival and cell cycle progression have been documented . It has been lethal to L1210 and P388 cells in culture, with a marked increase in lethality proportional to the dose and exposure time. This characteristic makes Chartreusin a valuable tool for studying the cell cycle, particularly the sensitivity of cells in the S phase compared to non-S-phase cells .

Biochemical Studies: Inhibition of Polymerases

Chartreusin has shown to inhibit DNA and RNA polymerases isolated from L1210 leukemia in culture and in vivo . This inhibition varies with the template used, which provides insights into the interaction between Chartreusin and DNA polymers. Such studies are essential for understanding the mechanisms of action of antitumor agents at the molecular level .

Genetic Research: Mutagenesis

Research has been conducted to develop new selection methods for obtaining high-producing mutants of Streptomyces glaucoachromogenes, the lambdamycin producer . This involves using a thermophilic phage-host system, which is a significant step in genetic research and biotechnology for enhancing the production of valuable compounds like Chartreusin .

Comparative Studies: Physicochemical Properties

Comparative studies have been performed to analyze the physicochemical properties of Chartreusin and its relation to other antibiotics . Understanding these properties is crucial for the development of antibiotic drugs and for determining the spectrum of activity of such compounds .

Therapeutic Applications: Antimicrobial and Antiviral Properties

Chartreusin’s antimicrobial and antiviral properties have been recognized, making it a candidate for therapeutic applications beyond cancer treatment. Its activity against a range of microorganisms suggests its potential use in treating infectious diseases .

Safety and Hazards

Chartreusin is suspected of causing cancer . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Zukünftige Richtungen

There is considerable interest in addressing the pharmacokinetic shortcomings of Chartreusin by accessing natural and semisynthetic chartreusin analogs with improved properties in vivo . The physiological regulation of local lipid levels and their spatial organization are crucial new directions for neuroscience and cell biology .

Eigenschaften

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONPPNYZKHNPKZ-RYBWXQSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930431
Record name Chartreusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chartreusin

CAS RN

6377-18-0
Record name Chartreusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6377-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chartreusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006377180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chartreusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(2S,3R,4S,5R,6R)-3-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-4,5-dihydroxy-6-methyloxan-2-yl]oxy}-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.0^{2,7}.0^{9,19}.0^{16,20}]icosa-1(19),2(7),3,5,8,12,14,16(20)-octaene-10,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHARTREUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS0H395E3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chartreusin
Reactant of Route 2
Chartreusin
Reactant of Route 3
Chartreusin
Reactant of Route 4
Chartreusin
Reactant of Route 5
Chartreusin
Reactant of Route 6
Chartreusin

Q & A

Q1: What is the primary mechanism of action of chartreusin?

A1: Chartreusin exerts its antitumor activity primarily by intercalating into the DNA double helix. [, , , ] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. [, , ]

Q2: Does chartreusin exhibit any other mechanisms of action?

A2: Besides DNA intercalation, studies suggest that chartreusin can induce the formation of free radicals, leading to single-strand DNA breaks. [] This additional mechanism contributes to its cytotoxic effects. [, ]

Q3: How does the sugar moiety of chartreusin contribute to its activity?

A3: The sugar moiety plays a crucial role in stabilizing the DNA-chartreusin complex through multivalent bonding. [] This enhanced binding contributes to its potent activity. [, ]

Q4: Is chartreusin known to inhibit any specific enzymes?

A4: Yes, chartreusin has been identified as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. [] This inhibition further disrupts cellular processes and contributes to its antitumor activity. []

Q5: What is the molecular formula and weight of chartreusin?

A5: Chartreusin has the molecular formula C32H32O18 and a molecular weight of 696.58 g/mol.

Q6: What spectroscopic data is available for characterizing chartreusin?

A6: Researchers have employed various spectroscopic methods to elucidate the structure of chartreusin. These include UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR techniques), and mass spectrometry (MS). [, , , , , , , , , , , ]

Q7: How do modifications to the chartreusin structure impact its activity?

A7: Modifications, especially to the sugar moiety, significantly influence chartreusin's activity. [, ] For instance, replacing the disaccharide with fucose, glucose, or maltose resulted in analogues with comparable or even higher cytotoxic potency against L1210 cells. []

Q8: What is the significance of the 3',4'-O-substituted derivatives of chartreusin?

A8: Synthesizing 3',4'-O-substituted chartreusin derivatives, particularly the exo-type of 3',4'-O-benzylidene-chartreusin, aimed to overcome the rapid biliary excretion of the parent compound. [] This modification improved the pharmacokinetic profile and showed promising antitumor activity. []

Q9: Have any studies explored modifying the chartreusin aglycone?

A9: Yes, recent research successfully tailored the chartarin pharmacophore by introducing a vinyl substituent. [] This modification led to a novel chartreusin analogue capable of forming covalent bonds with DNA upon photoactivation, exhibiting significantly enhanced antitumoral potency compared to the parent compound. []

Q10: What is known about the stability of chartreusin?

A10: Chartreusin exhibits poor water solubility, posing challenges for formulation and clinical development. [, , ] Additionally, it undergoes rapid biliary excretion in mice, further limiting its therapeutic potential. [, ]

Q11: Are there any strategies to enhance chartreusin solubility?

A11: Research has explored hydroxybenzoates, particularly sodium trihydroxybenzoate, as hydrotropic agents to increase the apparent aqueous solubility of chartreusin at neutral pH. [] This approach holds promise for improving its bioavailability. []

Q12: Have any studies investigated alternative formulations for chartreusin?

A12: While specific alternative formulations haven't been extensively discussed in the provided literature, the synthesis of analogues with improved water solubility, like the maltoside derivative (8), represents a strategy to enhance its pharmaceutical properties. []

Q13: What is the absorption profile of chartreusin?

A13: Chartreusin suffers from poor absorption when administered orally, primarily due to its slow absorption from the small intestine. []

Q14: How is chartreusin distributed in the body?

A14: While detailed distribution studies are limited in the provided literature, research indicates that chartreusin, when administered intraperitoneally, precipitates in the peritoneal cavity and is slowly absorbed. [] This localized distribution contributes to its activity against tumors in the peritoneal cavity. []

Q15: What is the primary route of chartreusin elimination?

A15: Biliary excretion represents the predominant route of chartreusin elimination. [] This rapid elimination contributes to its low plasma and tissue concentrations following intravenous administration, impacting its therapeutic efficacy. []

Q16: Which cell lines have shown sensitivity to chartreusin in vitro?

A16: Chartreusin demonstrates potent cytotoxic activity against various cancer cell lines in vitro, including L1210 leukemia, P388 leukemia, B16 melanoma, Chinese hamster ovary cells, KB cells, Hep3B2.1-7, and H1299. [, , , , , ]

Q17: Has chartreusin been evaluated in clinical trials?

A17: While chartreusin itself hasn't progressed to clinical trials due to its pharmacokinetic drawbacks, a semi-synthetic derivative, IST-622 (6-O-(3-ethoxypropylonyl)-3',4'-O-exo-benzyliden-chartreusin), has shown promise as an anticancer agent and entered Phase II clinical trials. []

Q18: Is there any evidence of cross-resistance with other compounds?

A18: While cross-resistance hasn't been directly addressed in the provided papers, its structural similarity to other DNA intercalating agents raises the possibility of cross-resistance with compounds sharing similar mechanisms of action.

Q19: Are there any long-term safety concerns associated with chartreusin?

A19: Long-term safety data for chartreusin is not available in the provided literature. Given its potent biological activity, thorough preclinical and potentially clinical safety assessments are crucial before considering its use in humans.

Q20: What is the significance of lambdamycin in relation to chartreusin?

A20: Lambdamycin and chartreusin are considered identical compounds. [, , ] Research using the name "lambdamycin" provides valuable insights into chartreusin's biological activity, including its antimicrobial, antiviral, cancerostatic, and even ergotropic effects in mice. [, , , , , ]

Q21: Have any studies investigated the biosynthesis of chartreusin?

A21: Yes, several studies have delved into the biosynthetic pathway of chartreusin. [, , , , ] These investigations employed 13C-labeling experiments and bioinformatic analysis to elucidate the intricate enzymatic steps involved in chartreusin production. [, , , , ]

Q22: What is the role of Streptomyces chartreusis in chartreusin research?

A22: Streptomyces chartreusis is the bacterial strain responsible for producing chartreusin. [, , , , , ] Researchers have extensively studied this strain for optimizing chartreusin production and generating novel derivatives with improved properties. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.